molecular formula C16H20F2N4O2S B10958998 1-(difluoromethyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10958998
M. Wt: 370.4 g/mol
InChI Key: HBRHGYYGFHIBQV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide in the presence of a base.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    N-Benzylation: The final step involves the N-benzylation of the pyrazole sulfonamide with 2-(pyrrolidin-1-yl)benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring or the sulfonamide group.

    Reduction: Reduced derivatives, such as the corresponding amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the sulfonamide group.

Scientific Research Applications

1-(Difluoromethyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology to probe the function of specific proteins and enzymes.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the sulfonamide group can participate in hydrogen bonding and other interactions. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Difluoromethyl)-3-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide: This compound shares the pyrazole and difluoromethyl groups but differs in the substituents on the pyrazole ring.

    2-(Pyrrolidin-1-yl)ethanol: This compound contains the pyrrolidine moiety but lacks the pyrazole and sulfonamide groups.

Uniqueness

1-(Difluoromethyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is unique due to its combination of a difluoromethyl group, a pyrazole ring, and a sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H20F2N4O2S

Molecular Weight

370.4 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C16H20F2N4O2S/c1-12-15(11-22(20-12)16(17)18)25(23,24)19-10-13-6-2-3-7-14(13)21-8-4-5-9-21/h2-3,6-7,11,16,19H,4-5,8-10H2,1H3

InChI Key

HBRHGYYGFHIBQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCC2=CC=CC=C2N3CCCC3)C(F)F

Origin of Product

United States

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